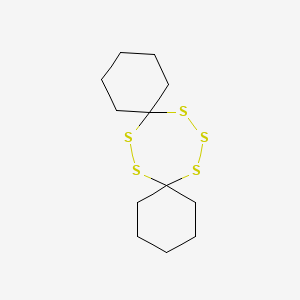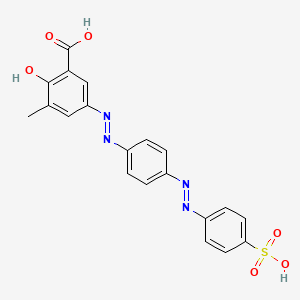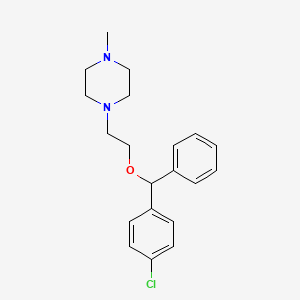
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a diarylmethane derivative with the molecular formula C20H24ClNO and a molecular weight of 329.864 g/mol .
Métodos De Preparación
The synthesis of 1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine typically involves the reaction of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to form 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to yield 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine completes the synthesis of the target compound .
Análisis De Reacciones Químicas
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The precise mechanism of action of 1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is not fully understood. it is known to interact with several molecular targets, including the σ1 receptor, GIRK channels, and H1 histamine receptors. These interactions contribute to its antitussive and antihistamine effects .
Comparación Con Compuestos Similares
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is similar to other diarylmethane derivatives, such as cloperastine fendizoate and cloperastine hydrochloride. its unique structure and specific interactions with molecular targets make it distinct in terms of its pharmacological properties and applications .
Propiedades
Número CAS |
94910-45-9 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C20H25ClN2O/c1-22-11-13-23(14-12-22)15-16-24-20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
Clave InChI |
UEEXVPZHKRZCSN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



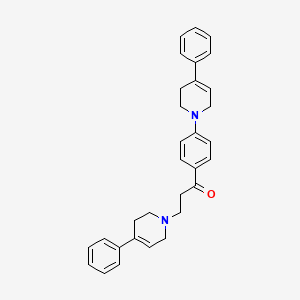
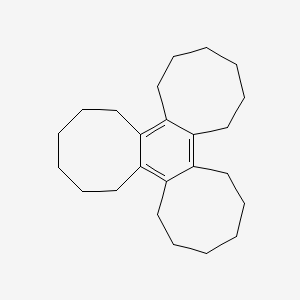
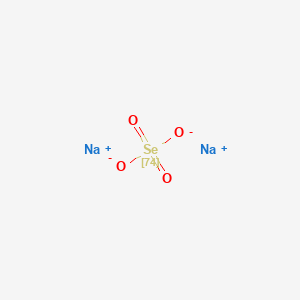
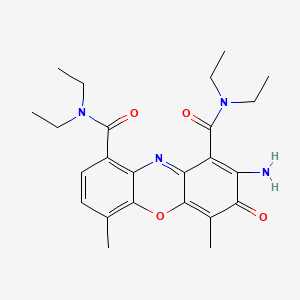
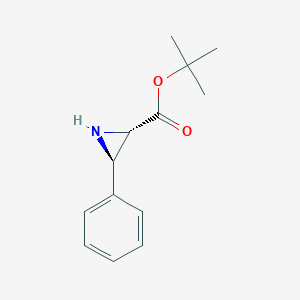
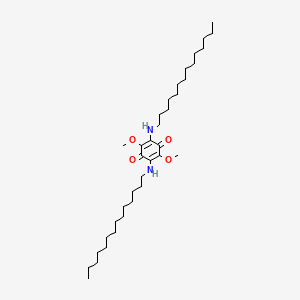
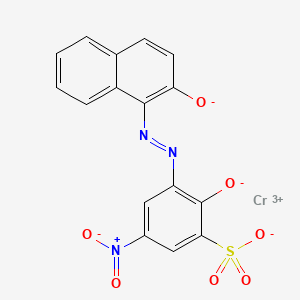

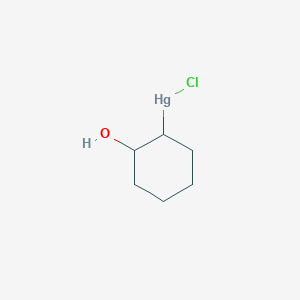
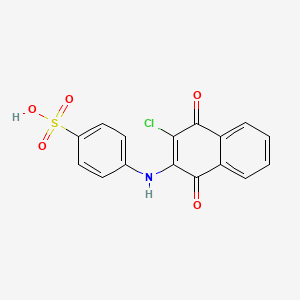
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
